4-Amino-1,2,5-oxadiazole-3-carboxylic acid

Overview

Description

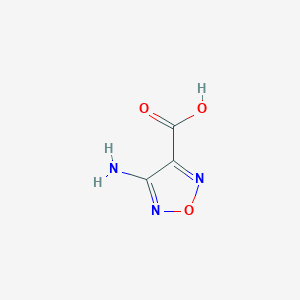

“4-Amino-1,2,5-oxadiazole-3-carboxylic acid” is a chemical compound with the molecular formula C3H3N3O3 . It has a molecular weight of 129.08 and is a white to yellow solid . The compound is also known by other names such as "3-AMINO FURAZAN-4-CARBOXYLIC ACID" .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are various methods of synthesis for oxadiazole derivatives exhibiting biological activity . These techniques could potentially be used in the future in medicine and agriculture .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom .

Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 129.08 and a molecular formula of C3H3N3O3 . The compound should be stored in a freezer .

Scientific Research Applications

Bioisosterism in GABA Analogues

Research by Lolli et al. (2006) explored the use of the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster for the carboxyl group in gamma-aminobutyric acid (GABA) analogues. They synthesized compounds with aminoalkyl substituents, finding weak agonist and partial agonist profiles at GABA(A) receptors, indicating the potential of the hydroxy-1,2,5-oxadiazol-3-yl unit as a nonclassical carboxyl group bioisoster (Lolli et al., 2006).

Crystal Structure Studies

Willer et al. (2013) conducted a study on the synthesis and crystal structure of various oxadiazole derivatives. They used 4-amino-1,2,5-oxadiazole-3-carboxylic acid in their syntheses, revealing insights into the crystal structures and densities of these compounds, contributing to our understanding of the physical properties of oxadiazole derivatives (Willer et al., 2013).

Reactions with N,O-Nucleophiles

Sergievskii et al. (2002) explored the reactions of 4-aminofurazan-3-carboxylic acid iminoester with various N,O-nucleophiles. This study led to the formation of different oxadiazol-3-amines and provided valuable information on the chemical behavior and potential applications of these compounds in organic synthesis (Sergievskii et al., 2002).

Ionotropic Glutamate Receptors Research

Lolli et al. (2010) investigated acidic alpha-aminocarboxylic acids with the distal carboxy group replaced by the 4-hydroxy-1,2,5-oxadiazol-3-yl group. This research was significant for understanding the role of the oxadiazolyl moiety as a carboxylic acid bioisoster at ionotropic glutamate receptors. Their findings showed the potential of these compounds in developing agonists and antagonists for different classes of ionotropic glutamate receptors (Lolli et al., 2010).

Safety and Hazards

The safety information for “4-Amino-1,2,5-oxadiazole-3-carboxylic acid” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

While specific future directions for “4-Amino-1,2,5-oxadiazole-3-carboxylic acid” were not found, there is a growing interest in heterocyclic systems like oxadiazoles due to their potential biological activity . New methods of obtaining complex structures containing oxadiazole rings are being sought , which could lead to future developments in medicine and agriculture .

Mechanism of Action

Target of Action

Oxadiazoles, a class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It’s worth noting that oxadiazoles have been studied for their potential as anti-infective agents .

Biochemical Pathways

Oxadiazoles have been synthesized as anti-infective agents, suggesting they may interact with biochemical pathways related to infection and immunity .

Pharmacokinetics

It’s known that the compound is a white to yellow solid and has a molecular weight of 129.08 , which may influence its bioavailability.

Result of Action

Oxadiazoles have been synthesized as anti-infective agents, suggesting they may have effects on microbial cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. For instance, the compound is stored at 2-8°C , indicating that temperature could affect its stability. Furthermore, oxadiazoles improve the oxygen balance and release nitrogen gas during decomposition , suggesting that the presence of oxygen and nitrogen in the environment could influence their action.

Properties

IUPAC Name |

4-amino-1,2,5-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c4-2-1(3(7)8)5-9-6-2/h(H2,4,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXIXLVJYMCCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338198 | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78350-50-2 | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78350-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminofurazan-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

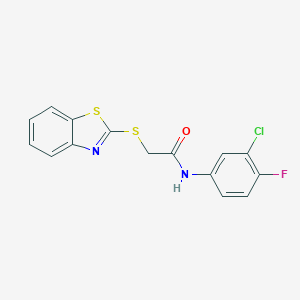

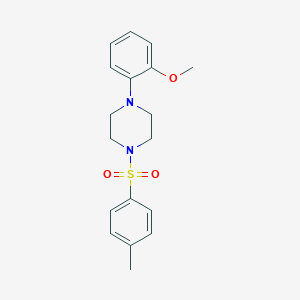

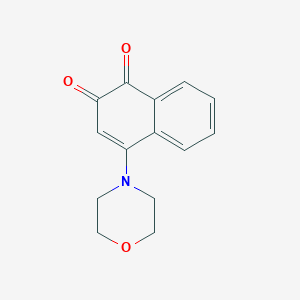

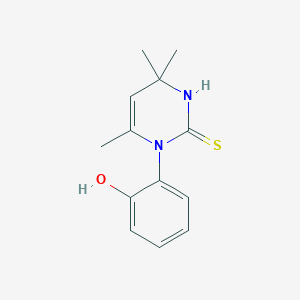

Feasible Synthetic Routes

Q1: What intriguing finding arose from comparing the measured and calculated densities of 4,4'-(methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid?

A1: The study by revealed a significant discrepancy between the measured density (1.800 g/mL) and the calculated density (1.68 g/mL) of 4,4'-(methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid. This suggests that the compound might exhibit unusual packing interactions in its solid state, leading to a higher density than predicted by theoretical calculations. Further investigation into this discrepancy could unveil unique intermolecular forces at play within the crystal structure.

Q2: How does the crystal structure of 4-amino-1,2,5-oxadiazole-3-carboxamide contribute to understanding the properties of related compounds?

A2: The research by determined the crystal structure of 4-amino-1,2,5-oxadiazole-3-carboxamide, a precursor to the synthesized compounds. This structural information, combined with data from other studies, suggests that ortho-aminocarboxylic acids tend to have unusually high densities. While the underlying reasons for this trend remain unclear, having a characterized structure for a related compound provides a valuable starting point for further computational studies and analysis of intermolecular interactions that might contribute to this phenomenon.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)

![3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B187900.png)

![5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187915.png)

![3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B187916.png)

![ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187920.png)